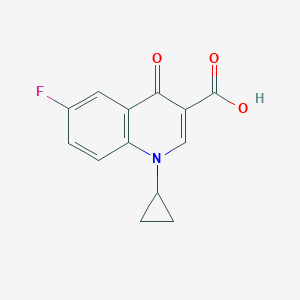

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-

Descripción

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- (hereafter referred to as the "core compound") is a fluoroquinolone derivative with a bicyclic quinoline scaffold. It features a cyclopropyl group at position 1, a fluorine atom at position 6, and a ketone group at position 2. The compound’s structure is optimized for binding to bacterial DNA gyrase and topoisomerase IV, key targets for antibacterial activity . Modifications at position 7 (typically a piperazinyl or substituted piperazinyl group) are critical for enhancing Gram-negative and Gram-positive bacterial coverage . The core structure is shared with clinically approved antibiotics such as ciprofloxacin and gatifloxacin, which are highlighted in and for their broad-spectrum activity .

Propiedades

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-7-1-4-11-9(5-7)12(16)10(13(17)18)6-15(11)8-2-3-8/h1,4-6,8H,2-3H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDZKSVJTUNHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596130 | |

| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130436-10-1 | |

| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Pathway

The foundational method involves reacting 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (VII) with piperazine or its derivatives under basic conditions. The chloro substituent at position 7 undergoes nucleophilic displacement by the piperazine nitrogen, facilitated by polar aprotic solvents such as dimethyl sulfoxide (DMSO) or hexamethylphosphoric triamide (HMPA). Potassium carbonate or sodium carbonate acts as the base, neutralizing HCl generated during the substitution.

Optimization of Reaction Conditions

Critical parameters include temperature (135–140°C), solvent selection, and base stoichiometry. Elevated temperatures accelerate the reaction but risk decomposition, necessitating precise control. A 10% molar excess of base ensures complete conversion, while DMSO enhances solubility of the quinoline intermediate. Post-reaction workup involves vacuum distillation to remove solvents, followed by aqueous washing to isolate the product. The crude material is purified via recrystallization from water, yielding the target compound with minimal byproducts.

Synthesis of the 7-Chloro Precursor

The precursor (VII) is synthesized through a multi-step sequence starting from 2,4-dichloro-5-methylaniline. Diazotization with NaNO₂ followed by treatment with dimethylamine forms a triazene intermediate, which undergoes thermal cleavage in anhydrous HF to yield 3-fluoro-4,6-dichlorotoluene. Subsequent UV-induced chlorination produces 2,4-dichloro-5-fluoro-1-trichloromethylbenzene, which is hydrolyzed under acidic conditions to furnish VII.

Silylation-Mediated Cyclization in Toluene

Key Reaction Steps

An alternative route employs N,O-bis(trimethylsilyl)acetamide (BSA) as a silylating agent to activate β-ketoester intermediates. In toluene at 105–115°C, BSA promotes cyclization by protecting hydroxyl groups and facilitating enolization. The reaction achieves an 82% yield within 30 minutes, significantly reducing reaction time compared to traditional methods.

Solvent and Catalyst Synergy

Toluene’s high boiling point enables reflux conditions without solvent decomposition. BSA’s dual role as a silylating agent and base eliminates the need for additional catalysts, simplifying the workup process. Post-reaction, solvent removal under reduced pressure precipitates the product, which is filtered and washed with water to remove residual silyl ethers.

FeCl₃-Catalyzed Benzylation-Cyclization Cascade

Mechanistic Insights

A novel approach utilizes FeCl₃ and ZnCl₂ to catalyze a tandem benzylation-cyclization between 2-aminoaryl alcohols and β-ketoesters. The reaction proceeds via initial benzylation of the β-ketoester, followed by cyclodehydration to form the quinoline core. Oxidation by atmospheric air converts the 1,4-dihydro intermediate to the aromatic quinoline.

Reaction Conditions and Yield

Optimized conditions (90°C in chlorobenzene, 12 hours) yield 85% of the target compound. FeCl₃ activates the β-ketoester for nucleophilic attack, while ZnCl₂ stabilizes intermediates. The method’s mild conditions and tolerance for electron-withdrawing substituents make it advantageous for synthesizing derivatives.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Parameter | Piperazine Method | Silylation | FeCl₃-Catalyzed |

|---|---|---|---|

| Temperature (°C) | 135–140 | 105–115 | 90 |

| Reaction Time | 2 hours | 0.5 hours | 12 hours |

| Yield (%) | Not reported | 82 | 85 |

| Catalyst | K₂CO₃ | BSA | FeCl₃/ZnCl₂ |

The FeCl₃-catalyzed method offers superior yield and milder conditions, though longer reaction times. The silylation approach excels in speed but requires costly reagents. The piperazine method, while traditional, demands high temperatures and complex precursor synthesis[1–3].

Mecanismo De Acción

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .

Comparación Con Compuestos Similares

Piperazinyl Derivatives

- Ciprofloxacin : 7-(1-Piperazinyl) substitution (CAS 93107-08-5). This derivative exhibits potent activity against Enterobacteriaceae but weaker coverage against Gram-positive bacteria. Its hydrochloride salt is widely used clinically .

- Nitroso-Piperazinyl Analog: 7-(4-Nitroso-piperazin-1-yl) substitution ().

- Chlorophenyl-Pyrimidinyl Hybrid : 7-(4-(2-((4-Chlorophenyl)-pyrimidin-2-yl)thio)acetyl)piperazin-1-yl (). This hybrid shows improved activity against methicillin-resistant Staphylococcus aureus (MRSA) due to enhanced DNA gyrase binding .

Non-Piperazinyl Substituents

- Octahydro-Pyrrolo[3,4-b]pyridin-6-yl : Found in cadrofloxacin (CAS 153808-85-6, ). This rigid bicyclic amine improves anaerobic bacterial coverage and reduces QT-interval prolongation risks compared to piperazinyl analogs .

- Morpholinyl and Methylpiperazinyl: Derivatives like 7-(4-Methylpiperazin-1-yl) () exhibit balanced pharmacokinetics but are less potent against Pseudomonas aeruginosa than ciprofloxacin .

Modifications at Position 8

- Methoxy Group : 8-Methoxy substitution (e.g., gatifloxacin, ) broadens Gram-positive coverage and improves pharmacokinetic half-life (~7–8 hours) .

- Difluoromethoxy Group : In cadrofloxacin (), this substitution increases stability against enzymatic degradation, extending serum half-life to >12 hours .

- Nitro Group : 8-Nitro substitution () enhances redox activity but is associated with higher cytotoxicity .

Fluorination Patterns

- Trifluoro Derivatives : 6,7,8-Trifluoro analogs () demonstrate superior in vitro potency (MIC ≤0.03 µg/mL against E. coli) but increased phototoxicity risks .

- Difluoro-Methoxy at Position 8 : Seen in moxifloxacin impurity A (CAS 151213-15-9, ), this modification improves CNS penetration but may exacerbate neurotoxic side effects .

Research Findings and Clinical Implications

- Potency : Hybrids with bulky heterocyclic substituents at position 7 (e.g., pyrimidinyl-thioacetyl groups in ) exhibit MIC values 4–8× lower than ciprofloxacin against resistant Klebsiella pneumoniae .

- Solubility and Bioavailability : Methoxy and difluoromethoxy groups at position 8 () enhance water solubility (>10 mg/mL) compared to the core compound (<2 mg/mL) .

- Toxicity: Nitroso and nitro substitutions () correlate with genotoxicity in in vitro assays, limiting clinical utility .

Actividad Biológica

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the fluoroquinolone class, which is known for its antibacterial properties. The structure of this compound suggests various mechanisms of action that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula for 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- is with a molecular weight of approximately . The compound features a quinoline ring system with a cyclopropyl and a fluorine substituent, which are critical for its biological activity.

Antimicrobial Properties

Fluoroquinolones are primarily recognized for their antibacterial effects. Studies indicate that compounds in this class exhibit activity against a variety of Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription .

Table 1: Antibacterial Activity of Fluoroquinolones

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ciprofloxacin | E. coli | 0.25 - 2 µg/mL |

| Levofloxacin | S. pneumoniae | 0.5 - 4 µg/mL |

| 3-Quinolinecarboxylic acid | Staphylococcus aureus | TBD |

The primary mechanism through which 3-Quinolinecarboxylic acid exerts its antibacterial effect is through the inhibition of DNA synthesis. By binding to the DNA gyrase enzyme, it prevents the supercoiling necessary for DNA replication . This action leads to bacterial cell death.

Study on Efficacy Against Resistant Strains

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various fluoroquinolones, including derivatives like 3-Quinolinecarboxylic acid, against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some derivatives maintained effectiveness against these resistant strains, suggesting potential clinical applications .

Pharmacokinetics and Safety Profile

Research has also focused on the pharmacokinetics of fluoroquinolone derivatives. A study measuring plasma concentrations indicated that compounds with cyclopropyl substitutions had improved absorption rates compared to their non-cyclopropyl counterparts . Safety assessments showed that while adverse effects were noted (such as gastrointestinal disturbances), they were generally mild and transient.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of this compound is , and it features a quinoline structure that is essential for its biological activity. The compound is known for its fluorinated derivatives which enhance its pharmacokinetic properties.

Antibacterial Activity

One of the primary applications of 3-quinolinecarboxylic acid derivatives is their use as antibacterial agents. Research indicates that these compounds exhibit potent activity against a range of bacteria, including both Gram-positive and Gram-negative strains. Notably, they have shown effectiveness against pathogens such as Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antibacterial Efficacy of 3-Quinolinecarboxylic Acid Derivatives

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Pseudomonas aeruginosa | High | |

| Escherichia coli | Moderate | |

| Staphylococcus aureus | High |

Synthesis and Derivatives

The synthesis of 3-quinolinecarboxylic acid derivatives often involves complex organic reactions. For instance, one method includes the reaction of piperazine derivatives with quinoline precursors under specific conditions to yield the desired antibacterial compounds .

Table 2: Synthesis Methods

| Synthesis Method | Key Reactants | Conditions |

|---|---|---|

| Piperazine Reaction | Piperazine, Quinoline Derivatives | 20-200 °C, DMSO |

| Alkylation | Alkylpiperazines | Elevated pressure |

Case Study 1: Ciprofloxacin Derivative

A notable case involves the development of ciprofloxacin (a well-known antibiotic) as a derivative of this compound. Studies have demonstrated that modifications to the piperazine ring can significantly enhance antibacterial potency while reducing side effects .

Case Study 2: Antiviral Properties

Emerging research suggests that certain derivatives may also possess antiviral properties, potentially expanding their application beyond antibacterial uses. Investigations are ongoing to explore these effects in vitro and in vivo .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the 7-Position

The 7-chloro substituent undergoes nucleophilic displacement with amines, particularly piperazine derivatives, forming antibacterial quinolones.

Reaction Example :

Conditions :

-

Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Temperature : 80–180°C

-

Molar Ratio : 1:1.5 (compound:alkylating agent)

Key Findings :

-

Substitution efficiency depends on steric and electronic effects of the amine.

-

Methylpiperazine derivatives yield higher bioactivity compared to unsubstituted piperazine .

Alkylation of Piperazinyl Side Chains

The piperazinyl group at position 7 can be further alkylated to enhance pharmacokinetic properties.

Reaction Example :

Conditions :

Key Findings :

-

Alkylation improves lipophilicity, enhancing bacterial membrane penetration.

Cyclization to Form the Quinoline Core

The quinoline backbone is synthesized via cyclization of substituted benzoylacetates.

Reaction Example :

Conditions :

Key Observations :

-

Cyclopropylamine confers stability against bacterial efflux pumps.

Oxidation and Reduction Reactions

The keto group at position 4 and substituents undergo redox modifications.

| Reaction Type | Reagents | Products | Application |

|---|---|---|---|

| Oxidation | KMnO, HO | Carboxylic acid derivatives | Enhancing water solubility |

| Reduction | NaBH, LiAlH | Alcohol intermediates | Prodrug synthesis |

Hydrolysis of Ester Derivatives

The methyl ester at position 3 is hydrolyzed to the active carboxylic acid form.

Reaction Example :

Conditions :

Photochemical Degradation

Exposure to UV light induces structural changes, affecting efficacy.

Degradation Pathways :

-

Substitution : 6-Fluoro → 6-Hydroxy

-

Cleavage : Breakdown of the piperazinyl side chain

Mitigation Strategies :

-

Use light-resistant packaging.

-

Stabilizers like ascorbic acid reduce degradation.

Critical Insights from Research

-

Structure-Activity Relationship :

-

Industrial Synthesis :

-

Environmental Stability :

-

Degradation products in wastewater require advanced oxidation processes for removal.

-

Q & A

Q. What are the optimal synthetic routes for preparing 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and its derivatives?

Methodological Answer: Synthesis typically involves nucleophilic substitution at the 7-position of the quinolone core. For example, reacting 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with piperazine derivatives in anhydrous DMSO at 70–80°C yields analogs with piperazinyl substituents . Optimization parameters include reaction time (4–6 hours), stoichiometric ratios, and solvent choice (e.g., DMSO for high solubility). Yield improvements often require purification via recrystallization or chromatography .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

- Spectroscopic Methods : IR spectroscopy identifies functional groups (e.g., carbonyl at 4-oxo, carboxylic acid) .

- Titration : Non-aqueous potentiometric titration with 0.1 M perchloric acid in acetic acid quantifies purity, with endpoint detection via potentiometry .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–C = 0.003 Å) and lattice parameters (triclinic system, space group P1) to confirm stereochemistry .

Q. What is the primary mechanism of antibacterial activity for this compound?

Methodological Answer: The compound inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA supercoiling. Fluoroquinolone activity correlates with substituents at the 7-position (e.g., piperazinyl groups enhance gram-negative coverage). In vitro MIC assays against E. coli and S. aureus are standard for evaluating potency .

Advanced Research Questions

Q. How do structural modifications at the 7- and 8-positions alter antibacterial efficacy?

Methodological Answer:

- 7-Position : Substitution with 4-ethylpiperazine (e.g., enrofloxacin) increases lipophilicity, improving tissue penetration .

- 8-Position : Adding methoxy (e.g., gatifloxacin) or difluoromethoxy groups (e.g., cadrofloxacin) broadens spectrum against atypical pathogens .

- SAR Studies : Compare MIC values of analogs (e.g., clinafloxacin with 8-chloro substitution shows enhanced potency against P. aeruginosa) .

Q. What advanced analytical methods resolve contradictions in reported antibacterial efficacy data?

Methodological Answer: Discrepancies may arise from variations in bacterial strains, assay conditions, or compound purity. Mitigation strategies include:

Q. How can crystallographic data inform drug design for improved solubility?

Methodological Answer: Crystal packing analysis (e.g., triclinic P1 symmetry with α = 102.99°) reveals intermolecular interactions affecting solubility. Modifications like hydrochloride salt formation (e.g., ciprofloxacin HCl) enhance aqueous solubility by disrupting hydrophobic stacking .

Q. What methodologies assess environmental persistence of this compound in wastewater?

Methodological Answer:

- Spectrophotometry : UV-Vis detection at λ~270 nm quantifies concentrations in wastewater .

- Solid-Phase Extraction (SPE) : Pre-concentrate samples prior to analysis.

- QSAR Models : Predict biodegradability based on substituent electronegativity and hydrophobicity .

Q. How do formulation strategies address poor bioavailability in vivo?

Methodological Answer:

- Salt Forms : Hydrochloride or betaine salts improve solubility (e.g., ciprofloxacin betaine hydrate, solubility = 2.4 mg/mL) .

- Controlled-Release Tablets : Bilayer formulations (immediate + extended-release) maintain therapeutic plasma levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.